2-Methoxypropene

描述

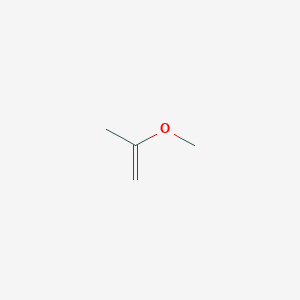

Structure

3D Structure

属性

IUPAC Name |

2-methoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWQWFMSQCOSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051591 | |

| Record name | 2-Methoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; bp = 34-36 deg C; [MSDSonline] | |

| Record name | 2-Methoxyprop-1-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

517.0 [mmHg] | |

| Record name | 2-Methoxyprop-1-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-11-0 | |

| Record name | 2-Methoxypropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyprop-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropenyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WBG0JT6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXYPROP-1-ENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypropene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropene, also known as isopropenyl methyl ether, is a versatile and highly reactive reagent in organic synthesis. Its primary application lies in the protection of hydroxyl groups in alcohols and diols, forming 2-methoxy-2-propyl (MOP) ethers and acetonides, respectively. These protecting groups are stable under a variety of reaction conditions but can be readily cleaved under mild acidic conditions, making this compound an invaluable tool in multistep synthesis. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its reaction mechanisms, and detailed experimental protocols for its key applications in organic synthesis, including alcohol protection, diol protection (acetonide formation), and cycloaddition reactions.

Fundamental Properties of this compound

This compound is a colorless, flammable liquid with a characteristic ether-like odor.[1][2] Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5]

| Property | Value | References |

| Chemical Formula | C₄H₈O | [2][3][5] |

| Molecular Weight | 72.11 g/mol | [3] |

| CAS Number | 116-11-0 | [2] |

| Appearance | Colorless liquid | [1][5] |

| Density | 0.753 g/mL at 25 °C | [5] |

| Boiling Point | 34-36 °C | [1] |

| Refractive Index (n²⁰/D) | 1.382 | [1] |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetone (B3395972); insoluble in water.[2][6] |

Core Applications in Organic Synthesis

This compound is a valuable reagent for the protection of hydroxyl groups and as a partner in cycloaddition reactions.[1][7]

Protection of Alcohols

This compound serves as an efficient reagent for the protection of primary, secondary, and tertiary alcohols by converting them into 2-methoxy-2-propyl (MOP) ethers. This protection strategy is advantageous due to the mild reaction conditions required for both the protection and deprotection steps.

The protection of an alcohol with this compound is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond of this compound to form a resonance-stabilized tertiary carbocation. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol, followed by deprotonation to yield the MOP ether.

This protocol details the protection of a primary alcohol, benzyl (B1604629) alcohol, using this compound with a catalytic amount of p-toluenesulfonic acid.

Materials:

-

Benzyl alcohol

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in dichloromethane (0.5 M) at 0 °C is added this compound (1.5 eq).

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude MOP-protected benzyl alcohol, which can be purified by column chromatography if necessary.

Protection of Diols: Acetonide Formation

This compound is widely used for the protection of 1,2- and 1,3-diols to form the corresponding acetonides (isopropylidene ketals). This is a particularly useful method for the protection of cis-diols.

Similar to alcohol protection, acetonide formation is an acid-catalyzed process. The reaction proceeds through the formation of the same tertiary carbocation intermediate, which is then trapped by one of the hydroxyl groups of the diol. An intramolecular cyclization with the second hydroxyl group, followed by the elimination of methanol, leads to the formation of the stable five- or six-membered cyclic acetonide.

This protocol describes the synthesis of solketal (B138546) (2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a valuable chiral building block, from glycerol (B35011).[8]

Materials:

-

Glycerol

-

2,2-Dimethoxypropane (B42991) (can be used as a water scavenger in conjunction with acetone, or this compound can be used directly)

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ethyl acetate (B1210297)

-

n-Hexane

Procedure:

-

A mixture of glycerol (30 mmol, 3 g), 2,2-dimethoxypropane (45 mmol, 4.6 g), acetone (30 mL), and a catalytic amount of p-toluenesulfonic acid (10 mg) is stirred at room temperature for 24 hours.[8]

-

The residual reactants (acetone and 2,2-dimethoxypropane) are removed under vacuum.[8]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent to afford solketal as a colorless oil (86% yield).[8]

Cycloaddition Reactions

As an electron-rich alkene, this compound can participate in various cycloaddition reactions, most notably [4+2] (Diels-Alder) and [2+2] cycloadditions, providing access to complex cyclic structures.

In the Diels-Alder reaction, this compound acts as the electron-rich diene partner, reacting with electron-deficient dienophiles. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.

Photochemical or thermally induced [2+2] cycloadditions of this compound with various alkenes or alkynes can lead to the formation of substituted cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively. These reactions are valuable for the synthesis of strained ring systems.

This protocol provides a general procedure for the Diels-Alder reaction between an electron-rich diene like this compound and a potent dienophile, DMAD.

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (B1228247) (DMAD)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in toluene (0.5 M) is added this compound (1.2 eq).

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.

Deprotection of MOP Ethers and Acetonides

The removal of the MOP and acetonide protecting groups is typically achieved under mild acidic conditions, which is a key advantage of using this compound.

Deprotection Mechanism

The deprotection is essentially the reverse of the protection reaction. Acid-catalyzed hydrolysis regenerates the alcohol or diol and produces acetone and methanol as byproducts.

Experimental Protocol: Deprotection of a MOP Ether

This protocol outlines a general procedure for the cleavage of a MOP ether.

Materials:

-

MOP-protected alcohol

-

Methanol or Tetrahydrofuran (THF)

-

Aqueous solution of a mild acid (e.g., 1 M HCl, acetic acid)

Procedure:

-

The MOP-protected alcohol is dissolved in a mixture of methanol or THF and a mild aqueous acid.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the deprotection is complete, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution).

-

The product is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the crude alcohol, which can be purified as needed.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is an irritant to the eyes and skin, and harmful if swallowed.[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a mild and efficient method for the protection of hydroxyl groups. Its ability to form stable MOP ethers and acetonides, which can be readily cleaved under gentle acidic conditions, makes it an indispensable tool for the synthesis of complex molecules in academia and the pharmaceutical industry. Furthermore, its utility in cycloaddition reactions expands its synthetic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. This compound | 116-11-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H8O | CID 8300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy propene, 97% 116-11-0 India [ottokemi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol [mdpi.com]

The 2-Methoxypropene Route to Alcohol Protection: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups for alcohols, the 2-methoxypropyl (MOP) ether, introduced by the acid-catalyzed addition of 2-methoxypropene, offers a valuable strategy, particularly when mild cleavage conditions are paramount. This technical guide provides an in-depth examination of the mechanism of action, experimental protocols, and quantitative data associated with the use of this compound for alcohol protection.

Core Mechanism: An Acid-Catalyzed Cascade

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction, analogous to the hydration of an alkene. The reaction is initiated by the protonation of the electron-rich double bond of this compound by an acid catalyst. This generates a resonance-stabilized tertiary carbocation, a key intermediate in the reaction pathway. The alcohol, acting as a nucleophile, then attacks this electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion by a weak base, typically the solvent or the conjugate base of the acid catalyst, yields the 2-methoxypropyl (MOP) protected alcohol and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.

The deprotection of the MOP ether is essentially the reverse of the protection mechanism. Under acidic conditions, the ether oxygen is protonated, making it a good leaving group. The subsequent departure of methanol (B129727) generates the same stable tertiary carbocation intermediate. A nucleophile, typically water present in the reaction medium, then attacks the carbocation. A final deprotonation step regenerates the original alcohol and the acid catalyst.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the protection of various alcohols as their 2-methoxypropyl ethers and their subsequent deprotection.

| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol (e.g., Benzyl (B1604629) Alcohol) | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 25 | 1 | >95 | |

| Secondary Alcohol (e.g., Cyclohexanol) | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 25 | 2 | ~90 | |

| Tertiary Alcohol (e.g., tert-Butanol) | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 25 | 4 | ~85 | |

| Phenol (e.g., Phenol) | Phosphomolybdic acid | Dichloromethane (DCM) | 25 | 0.5 | >98 |

Table 1: Protection of Various Alcohols with this compound. This table illustrates typical conditions for the formation of 2-methoxypropyl ethers from different classes of alcohols.

| MOP Protected Substrate | Deprotection Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary MOP Ether | Acetic acid/THF/H₂O (3:1:1) | - | 25 | 2 | >95 | |

| Secondary MOP Ether | 0.1 M HCl | Tetrahydrofuran (THF) | 25 | 3 | ~90 | |

| Tertiary MOP Ether | Amberlyst-15 | Methanol | 25 | 1 | >95 | |

| Phenolic MOP Ether | Acetic acid/H₂O | - | 45 | 1 | >98 |

Table 2: Deprotection of 2-Methoxypropyl Ethers. This table outlines common methods for the cleavage of the MOP protecting group to regenerate the parent alcohol.

Experimental Protocols

Protection of a Primary Alcohol (Benzyl Alcohol)

Materials:

-

Benzyl alcohol (1.0 mmol, 108 mg)

-

This compound (1.5 mmol, 108 mg, 143 µL)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 mmol, 12.6 mg)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon), add PPTS.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-methoxypropyl protected benzyl alcohol.

Deprotection of a 2-Methoxypropyl Ether

Materials:

-

2-Methoxypropyl protected alcohol (1.0 mmol)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2-methoxypropyl protected alcohol in a 3:1:1 mixture of acetic acid, THF, and water.

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting alcohol by flash column chromatography.

Mandatory Visualizations

Caption: Acid-catalyzed protection of an alcohol with this compound.

Caption: Acid-catalyzed deprotection of a 2-methoxypropyl ether.

Caption: General experimental workflow for alcohol protection.

The Versatility of 2-Methoxypropene in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropene, also known as isopropenyl methyl ether, is a versatile and highly valuable reagent in modern organic chemistry. Its primary application lies in the protection of hydroxyl groups, forming a 2-methoxy-2-propyl (MOP) ether that is stable under a variety of reaction conditions yet can be readily cleaved under mild acidic conditions. This attribute makes it an indispensable tool in the multi-step synthesis of complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) such as the macrolide antibiotic Clarithromycin.[1] Beyond its role as a protecting group, this compound also serves as a monomer in polymerization reactions and as a precursor in the synthesis of various organic compounds.[2] This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its use as a protecting group for alcohols. It includes detailed experimental protocols, quantitative data on reaction efficiency, and mechanistic insights to facilitate its effective implementation in research and development.

Core Application: Protection of Hydroxyl Groups

The most prominent use of this compound in chemical synthesis is as a protecting group for alcohols and phenols.[3] The reaction involves the acid-catalyzed addition of the alcohol to the double bond of this compound, resulting in the formation of a 2-methoxy-2-propyl (MOP) ether. This transformation is advantageous because it temporarily masks the reactive hydroxyl group, preventing it from interfering with subsequent chemical transformations in a multi-step synthesis.[4]

A key benefit of using this compound for protection is that it does not introduce a new stereocenter when reacting with achiral alcohols, a common drawback of other acetal-forming protecting groups like 3,4-dihydro-2H-pyran (DHP).[4] The MOP group is stable to a wide range of reagents, including strong bases, organometallics, and hydrides, but can be easily removed under mild acidic conditions.[5]

Mechanistic Pathway of Alcohol Protection

The protection of an alcohol with this compound proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are outlined below:

-

Protonation of this compound: The reaction is initiated by the protonation of the double bond of this compound by a catalytic amount of acid (e.g., TsOH, H₂SO₄). This protonation occurs at the terminal carbon, leading to the formation of a resonance-stabilized tertiary carbocation. This is the rate-determining step of the reaction.[5]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbocation.[5]

-

Deprotonation: A weak base, typically the alcohol itself or the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion to yield the neutral MOP-protected alcohol and regenerate the acid catalyst.[5]

Quantitative Data on MOP Protection of Alcohols

The efficiency of the MOP protection of various alcohols is summarized in the table below. The reaction conditions are generally mild, and the yields are typically high.

| Substrate (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Primary Alcohol | TsOH | THF | 0 | 10 min | 100 |

| Secondary Alcohol | Pyr·TsOH | CH₂Cl₂ | Room Temp. | 5 min | 97 |

| Allyl Alcohol | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | - | Room Temp. | 25 h | 96 |

| d-Glucal | Pyr·TsOH | CH₂Cl₂ | 0 | 3 h | 79-95 |

Data sourced from SynArchive and ResearchGate.[1][6][7]

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (Pyr·TsOH).

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (6.0 equiv)

-

Pyridinium p-toluenesulfonate (Pyr·TsOH) (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon), add this compound (6.0 equiv) followed by Pyr·TsOH (0.1 equiv).[7]

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[7]

-

Upon completion, quench the reaction by adding triethylamine (Et₃N).[7]

-

Stir the mixture for an additional 20 minutes at room temperature.

-

Dilute the mixture with CH₂Cl₂ and wash the organic layer with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude MOP-protected alcohol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

General Protocol for the Deprotection of a MOP Ether

This protocol outlines a general procedure for the cleavage of a MOP ether to regenerate the parent alcohol using a mild acidic workup.

Materials:

-

MOP-protected alcohol

-

Tetrahydrofuran (THF)

-

1% aqueous Acetic Acid (AcOH)

-

Water (H₂O)

Procedure:

-

Dissolve the MOP-protected alcohol in a 1:1 mixture of THF and 1% aqueous AcOH.[5]

-

Stir the solution at room temperature overnight.[5]

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, dilute the solution with water and remove the THF in vacuo.

-

The aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected alcohol.

-

Purify the product by column chromatography on silica gel if required.[5]

Workflow and Other Applications

The use of this compound as a protecting group is a key step in a broader synthetic workflow. This typically involves the protection of a hydroxyl group, followed by one or more synthetic transformations on other parts of the molecule, and finally, the deprotection of the hydroxyl group.

Beyond its primary role in alcohol protection, this compound finds application in several other areas of chemical synthesis:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the industrial synthesis of Clarithromycin, a widely used antibiotic. In this process, it is used to protect hydroxyl groups on the erythromycin (B1671065) A oxime precursor.[6]

-

Polymer Chemistry: this compound can act as a monomer in the production of polymers like poly(methoxypropyl acrylate) and poly(methoxypropyl methacrylate), which have applications in adhesives, coatings, and films.[2]

-

Reagent in Organic Synthesis: It serves as a precursor for other chemical reagents and as a solvent in various industrial applications.[2]

Conclusion

This compound is a highly effective and versatile reagent for the protection of hydroxyl groups in organic synthesis. The resulting 2-methoxy-2-propyl (MOP) ethers offer a robust yet easily cleavable protecting group, making it an ideal choice for complex, multi-step synthetic strategies. The mild reaction conditions for both protection and deprotection, coupled with the avoidance of generating new stereocenters in many cases, solidify its importance for researchers, scientists, and professionals in drug development and other areas of chemical science. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful application of this compound in the laboratory.

References

- 1. synarchive.com [synarchive.com]

- 2. youtube.com [youtube.com]

- 3. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chadsprep.com [chadsprep.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

2-Methoxypropene synthesis and characterization for research purposes

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypropene for Research Applications

Introduction

This compound (CH₃C(OCH₃)=CH₂), also known as isopropenyl methyl ether, is a valuable and versatile reagent in organic synthesis.[1][2] As an electron-rich alkene, it serves as a crucial intermediate and a protecting group in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like the antibiotic Clarithromycin, vitamins, and carotenoids.[3][4][5] Its high reactivity stems from the propene structure, making it a key component for creating C-C bonds and other functional group transformations.[3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a clear, colorless, and extremely flammable liquid with a slightly sweet odor.[4][6] For high-purity applications, such as in the pharmaceutical sector, it is often stabilized, for instance with potassium carbonate.[7]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈O[1] |

| Molecular Weight | 72.11 g/mol [7][8] |

| Boiling Point | 34 to 36 °C (93 to 97 °F)[1] |

| Density | 0.753 g/mL[1] |

| Refractive Index (n_D²⁰) | 1.3810 to 1.384[7][9] |

| Flash Point | -29 °C (-20 °F)[9] |

| CAS Number | 116-11-0[1] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound, ranging from laboratory-scale preparations to industrial processes. The most common routes start from readily available precursors like 2,2-dimethoxypropane (B42991) or propyne (B1212725).

Method 1: Pyrolysis of 2,2-Dimethoxypropane

The pyrolysis or catalytic cracking of 2,2-dimethoxypropane is a widely used and advantageous method for producing this compound.[10] This reaction involves the elimination of methanol (B129727) to yield the desired product.

Reaction: (CH₃)₂C(OCH₃)₂ → CH₂=C(OCH₃)CH₃ + CH₃OH

Experimental Protocol (Continuous Flow):

-

Reactor Setup: A fixed-bed reactor is filled with an acidic ceramic filler (10 g).

-

Catalyst Introduction: A solution of a cocatalyst, such as quinoline (B57606) (1.0 g), dissolved in 2,2-dimethoxypropane (10 kg) is prepared.

-

Reaction Conditions: The reactor is heated to 105 °C. The 2,2-dimethoxypropane solution is vaporized by a preheater and continuously passed through the fixed-bed reactor at a controlled feed rate (e.g., 20 g/min ).[8]

-

Product Collection: The cleavage products, consisting of this compound, methanol, and unreacted 2,2-dimethoxypropane, are collected.[8]

-

Purification: The resulting mixture is separated by rectification in a distillation column at 30 °C to 60 °C to isolate this compound.[8]

Yield: This continuous process can achieve high purity (99.3%) and yields of approximately 93.6%.[8]

Method 2: Synthesis from 2,2-Dimethoxypropane with Pyridine and Anhydrides

This laboratory-scale method produces high yields of this compound.[3][8][9]

Experimental Protocol (Batch):

-

Apparatus: A three-necked flask is equipped with an internal thermometer, a Vigreux column (30 cm), and a distillation system.[3]

-

Reagent Mixture: Pyridine (4.6 g, 0.06 mol), succinic anhydride (B1165640) (31.7 g, 0.31 mol), and benzoic acid (1.7 g, 0.01 mol) are mixed in diethyl diethylene glycol ether (40 mL).[3]

-

Reaction: The mixture is heated to 120 °C. 2,2-Dimethoxypropane (30.0 g, 0.2 mol) is then added dropwise.[3]

-

Product Isolation: The this compound product is simultaneously distilled from the reaction mixture as it forms.[3]

Yield: This method can produce this compound as a clear liquid with a yield of 77%.[3]

Method 3: Addition of Methanol to Propyne/Allene

Another synthetic route involves the direct addition of methanol to propyne or its isomer, allene.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of N-methylpyrrolidone (50 mL), methanol (3.2 g, 100 mmol), and potassium tert-butoxide (2.8 g, 25 mmol) is prepared in a reaction vessel.[3]

-

Gas Introduction: The mixture is heated to 120 °C with stirring. A gas mixture of propyne and 1,2-propadiene (9:1 ratio) is passed through the solution at atmospheric pressure for 8 hours.[3]

-

Condensation: The product is collected in a downstream condenser. The resulting condensate contains this compound along with methanol and unreacted propyne/1,2-propadiene.[3]

Yield: The conversion rate for this method can be as high as 87%.[3]

Table 2: Summary of this compound Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Purity/Yield |

| Pyrolysis | 2,2-Dimethoxypropane | Acidic ceramic filler, quinoline[8] | 105 °C, continuous flow[8] | 99.3% purity, ~93.6% yield[8] |

| Batch Synthesis | 2,2-Dimethoxypropane | Pyridine, succinic anhydride, benzoic acid[3] | 120 °C, batch with distillation[3] | 77% yield[3] |

| Methanol Addition | Propyne/Allene, Methanol | Potassium tert-butoxide, N-methylpyrrolidone[3] | 120 °C, gas flow[3] | 87% conversion rate[3] |

Purification

Crude this compound mixtures, typically containing methanol, acetone (B3395972), and unreacted 2,2-dimethoxypropane, require purification to meet the high-purity standards (>99.0%) of the pharmaceutical industry.[10]

-

Distillation: Fractional distillation is the primary method for purification. However, the formation of azeotropes, particularly between this compound and methanol, can complicate separation.[10][11]

-

Extractive Distillation: To overcome azeotrope issues, assistants like 2-aminoethanol and a base can be added during distillation. This allows for the isolation of highly pure this compound (>99.0%) with carbonyl compound impurities below 0.1%.[10]

-

Membrane Separation: Nanofiltration membranes can be used to remove methanol from the this compound/methanol azeotrope, achieving purities of over 99%.[8][11]

Caption: General synthesis and purification workflow for this compound.

Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a deuterated solvent (e.g., CDCl₃ or CD₃CN).

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).

-

Analysis: Analyze the chemical shifts, integration, and splitting patterns to confirm the structure.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 2H | =CH₂ |

| ~3.5 | s | 3H | -OCH₃ |

| ~1.7 | s | 3H | -CH₃ |

Note: Specific shifts may vary slightly depending on the solvent used.

Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent: CD₃CN) [12]

| Chemical Shift (δ, ppm) | Assignment |

| 162.7 | C =CH₂ |

| 82.5 | =C H₂ |

| 54.6 | -OC H₃ |

| 20.3 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for ATR-IR:

-

Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 | C-H stretch | =C-H (alkene) |

| ~2950 | C-H stretch | C-H (alkane) |

| ~1650 | C=C stretch | Alkene |

| ~1200 | C-O stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for GC-MS:

-

Sample Injection: Inject a vaporized sample into a gas chromatograph for separation.

-

Ionization: The separated components enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).

-

Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Table 6: Major Peaks in the Mass Spectrum of this compound

| m/z | Interpretation |

| 72 | [M]⁺ (Molecular Ion) |

| 57 | [M - CH₃]⁺ |

| 42 | Base Peak |

| 41 | [C₃H₅]⁺ |

Gas Chromatography (GC)

GC is primarily used to assess the purity of this compound.[7]

Protocol for Purity Analysis:

-

Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column).

-

Conditions: Set the injector temperature to 180–250 °C. Use high-purity nitrogen as the carrier gas at a flow rate of 0.8–1.5 mL/min.[13]

-

Temperature Program: Employ a temperature program to separate volatile impurities like acetone and methanol from the main product.

-

Quantification: Determine the purity by integrating the peak areas. For pharmaceutical applications, the purity should exceed 99.0%.[10]

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

This compound is an extremely flammable liquid and vapor (H224) and is harmful if swallowed (H302).[14] It may also form explosive peroxides upon storage, especially when exposed to light and air.[2][15]

Precautions for Safe Handling: [14][15][16]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[14][15]

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to avoid skin and eye contact.[14][15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Keep away from direct sunlight and incompatible materials such as strong acids.[15][16]

-

For long-term storage, refrigeration is recommended. Containers should be dated upon opening and periodically tested for the presence of peroxides.[9][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 116-11-0 [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound, 97%, stabilized | Fisher Scientific [fishersci.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US7208640B2 - Process for isolating highly pure this compound - Google Patents [patents.google.com]

- 11. CN110240540B - A kind of method for continuously preparing this compound - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.nl [fishersci.nl]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of Isopropenyl Methyl Ether with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl methyl ether, also known as 2-methoxypropene, is a versatile reagent in organic synthesis, primarily recognized for its role as a protecting group for alcohols and its application in the formation of acetals. Its electron-rich double bond makes it highly susceptible to attack by a variety of nucleophiles, a characteristic that is harnessed in numerous synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of isopropenyl methyl ether with various nucleophiles, including alcohols, amines, and thiols. It delves into the reaction mechanisms, presents available quantitative data on reaction outcomes, and provides detailed experimental protocols for key transformations. Furthermore, this guide illustrates reaction pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its synthetic applications, particularly in the context of drug development.

Introduction

Isopropenyl methyl ether (IPME), systematically named this compound, is a valuable C4 building block in organic chemistry.[1] Its utility stems from the polarized carbon-carbon double bond, which renders the terminal methylene (B1212753) carbon electrophilic and the internal carbon nucleophilic, although reactions are typically initiated by protonation or activation of the double bond to generate a more potent electrophile. This reactivity profile makes it an excellent reagent for the protection of hydroxyl groups, forming a methoxypropyl (MOP) ether, which is stable under various conditions but can be readily cleaved under mild acidic conditions.[2] Beyond its role as a protecting group, IPME is a key intermediate in the synthesis of various pharmaceuticals, including the macrolide antibiotic Clarithromycin (B1669154).[3] This guide will explore the fundamental aspects of IPME's reactivity with common nucleophiles, providing a technical resource for chemists engaged in research and development.

Reactivity with Oxygen Nucleophiles (Alcohols and Phenols)

The reaction of isopropenyl methyl ether with alcohols and phenols is a cornerstone of its application as a protecting group. This acid-catalyzed addition reaction leads to the formation of a mixed acetal (B89532), effectively masking the hydroxyl group.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition mechanism. The acid protonates the double bond of IPME, leading to the formation of a resonance-stabilized tertiary carbocation. This carbocation is then attacked by the nucleophilic oxygen of the alcohol or phenol. Subsequent deprotonation of the resulting oxonium ion yields the acetal product.

Caption: Mechanism of acid-catalyzed alcohol addition to isopropenyl methyl ether.

Quantitative Data

While this reaction is widely used, specific quantitative yield data for a broad range of simple alcohols under standardized conditions are not extensively reported in readily accessible literature. The reaction is generally considered to be high-yielding. For example, in the synthesis of protected glycals, reactions with this compound in the presence of pyridinium (B92312) tosylate gave yields ranging from 79-95%.[2]

| Nucleophile | Product | Catalyst | Yield (%) | Reference |

| D-Glucal | 3,4,6-Tri-O-(1-methoxy-1-methylethyl)-D-glucal | Pyridinium tosylate | 95 | [2] |

| D-Galactal | 3,4-O-Isopropylidene-6-O-(1-methoxy-1-methylethyl)-D-galactal | Pyridinium tosylate | 79 | [2] |

Experimental Protocol: General Procedure for the Protection of an Alcohol

Materials:

-

Alcohol (1.0 equiv)

-

Isopropenyl methyl ether (this compound, 1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add isopropenyl methyl ether to the solution.

-

Add PPTS to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

Reactivity with Nitrogen Nucleophiles (Amines)

The reaction of isopropenyl methyl ether with amines is less commonly employed than its reaction with alcohols but is a viable method for the formation of N,O-acetals or enamines, depending on the reaction conditions and the nature of the amine.

Reaction Mechanism

Similar to the reaction with alcohols, the acid-catalyzed reaction with primary or secondary amines is expected to proceed through the formation of a tertiary carbocation. Nucleophilic attack by the amine nitrogen atom, followed by deprotonation, would lead to the formation of an N,O-acetal. Gas-phase studies on the reaction of protonated anilines with this compound suggest the formation of a stable adduct.[4]

Caption: Proposed mechanism for acid-catalyzed amine addition to isopropenyl methyl ether.

Quantitative Data

Quantitative data for the reaction of isopropenyl methyl ether with a wide range of simple amines is scarce in the literature. However, a process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), a precursor to the herbicide Metolachlor, reports yields in the range of 92-96%.[5][6]

| Nucleophile | Product | Yield (%) | Reference |

| 2-Ethyl-6-methyl aniline | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline | 92-96 | [5][6] |

Experimental Protocol: Synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline[5]

Materials:

-

(R)-epichlorohydrin

-

2-Ethyl-6-methyl aniline

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

A solution of (R)-epichlorohydrin in methanol is refluxed with 2-ethyl-6-methyl aniline for approximately 6 hours, with reaction completion monitored by TLC.

-

Crushed KOH is then added to the mixture at a temperature below 25°C.

-

The mixture is stirred vigorously for about 8 hours at room temperature to yield (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline.

Reactivity with Sulfur Nucleophiles (Thiols)

The reaction of isopropenyl methyl ether with thiols, known as the acid-catalyzed thiol-ene (ACT) reaction, is a highly efficient method for the formation of thioacetals.

Reaction Mechanism

The ACT reaction proceeds via a cation-mediated pathway. An acid catalyst protonates the vinyl group of isopropenyl methyl ether, generating a stable tertiary carbocation. This carbocation then undergoes electrophilic addition by the thiol, forming a sulfonium (B1226848) intermediate. A chain transfer step involving another molecule of the enol ether regenerates the carbocation, propagating the reaction. This results in a Markovnikov-directed addition of the thiol to the double bond.

Caption: Mechanism of the acid-catalyzed thiol-ene reaction with isopropenyl methyl ether.

Quantitative Data

The acid-catalyzed thiol-ene reaction with this compound is reported to be very rapid, reaching high conversion in a short amount of time. One study noted that the reaction of this compound with a thiol reached 90 ± 1% conversion in less than 30 seconds.

| Nucleophile | Reaction Conditions | Conversion (%) | Time | Reference |

| Thiol (unspecified) | Acid-catalyzed | 90 ± 1 | < 30 s |

Experimental Protocol: General Procedure for the Acid-Catalyzed Thiol-Ene Reaction

Materials:

-

Isopropenyl methyl ether (1.0 equiv)

-

Thiol (1.1 equiv)

-

Acid catalyst (e.g., methanesulfonic acid, 1-5 mol%)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the isopropenyl methyl ether in the anhydrous solvent.

-

Add the thiol to the solution.

-

Add the acid catalyst to initiate the reaction.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over an anhydrous drying agent, and concentrating under reduced pressure.

-

Purify the resulting thioacetal by column chromatography if necessary.

Application in Multi-Step Synthesis: A Workflow for Alcohol Protection

The primary application of isopropenyl methyl ether in complex multi-step synthesis, particularly in drug development, is as a protecting group for alcohols. The following logical workflow illustrates the typical sequence of protection, an intermediate reaction, and deprotection.

Caption: Logical workflow for the use of isopropenyl methyl ether as a protecting group.

A notable example of this workflow is in the synthesis of Clarithromycin. In this process, hydroxyl groups of an erythromycin (B1671065) derivative are protected using this compound to allow for selective methylation at another position. The protecting groups are subsequently removed under mild acidic conditions to yield the final drug molecule.[3][7][8]

Conclusion

Isopropenyl methyl ether is a highly reactive and versatile reagent for the functionalization of nucleophiles. Its reactions with alcohols, amines, and thiols, typically under acidic catalysis, provide efficient routes to protected functional groups and other valuable synthetic intermediates. While a wealth of qualitative information exists on these transformations, a more systematic compilation of quantitative data, such as reaction yields and rate constants for a broader range of simple nucleophiles under standardized conditions, would be beneficial for the synthetic community. The detailed mechanisms and experimental protocols provided in this guide, along with the illustrative workflows, offer a solid foundation for researchers and drug development professionals to effectively utilize the reactivity of isopropenyl methyl ether in their synthetic endeavors. Further research into the kinetics and substrate scope of these reactions will undoubtedly continue to expand the utility of this valuable synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]

- 7. US20090054634A1 - Process for the preparation of clarithromycin - Google Patents [patents.google.com]

- 8. US20100280230A1 - Method of preparing clarithromycin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxypropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropene, also known as isopropenyl methyl ether, is a versatile and highly reactive vinyl ether that serves as a crucial building block and intermediate in a multitude of chemical transformations. Its unique electronic and structural features make it an invaluable reagent in organic synthesis, particularly in the protection of sensitive functional groups and in the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its diverse reactivity, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless, flammable liquid with a characteristic sweet odor.[1] It is soluble in many organic solvents but has limited solubility in water.[2] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [3][4] |

| Molecular Weight | 72.11 g/mol | [4] |

| CAS Number | 116-11-0 | [1] |

| Appearance | Colorless liquid | [5] |

| Density | 0.753 g/mL at 25 °C | [5] |

| Boiling Point | 34-36 °C | [5] |

| Melting Point | -116 °C | [1] |

| Flash Point | -29 °C | [6] |

| Refractive Index (n²⁰/D) | 1.382 | [5] |

| Vapor Pressure | 517 mmHg at 20 °C | [3] |

| Solubility | Soluble in alcohol, ether; insoluble in petroleum ether. Limited solubility in water. | [1][2] |

Spectral Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Assignments |

| ¹H NMR (CDCl₃) | δ (ppm): 3.85 (s, 2H, =CH₂), 3.53 (s, 3H, -OCH₃), 1.82 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.9 (C=), 81.9 (=CH₂), 54.9 (-OCH₃), 21.9 (-CH₃) |

| FTIR (neat) | ν (cm⁻¹): ~3100 (=C-H stretch), ~2950 (C-H stretch), ~1650 (C=C stretch), ~1200 (C-O stretch) |

Chemical Reactivity and Applications

This compound's reactivity is dominated by its electron-rich double bond, making it a versatile reagent in organic synthesis.

Protection of Alcohols

One of the most common applications of this compound is as a protecting group for alcohols. It reacts with alcohols under acidic catalysis to form a 2'-methoxypropyl (MOP) ether, which is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. The MOP group can be readily removed under mild acidic conditions.[2]

Cycloaddition Reactions

The electron-rich nature of the double bond in this compound makes it an excellent partner in various cycloaddition reactions. For instance, it can undergo [2+2] cycloaddition with ketenes to form cyclobutanone (B123998) derivatives, which are valuable synthetic intermediates.

Other Reactions

This compound can also participate in other important chemical transformations, including:

-

Electrophilic Additions: It readily reacts with various electrophiles.

-

Polymerization: It can be polymerized to form poly(this compound).[1]

-

Precursor to other reagents: It is used as an intermediate for the synthesis of other valuable compounds, such as 2-methoxyallyl bromide.[3]

Experimental Protocols

Synthesis of this compound from 2,2-Dimethoxypropane (B42991)

A common and efficient method for the laboratory-scale synthesis of this compound is the acid-catalyzed elimination of methanol (B129727) from 2,2-dimethoxypropane.

Procedure:

-

To a distillation apparatus, add 2,2-dimethoxypropane (1.0 mol) and a catalytic amount of a non-volatile acid, such as p-toluenesulfonic acid (0.01 mol).

-

Heat the mixture gently. The this compound and methanol will co-distill.

-

Collect the distillate in a flask cooled in an ice bath.

-

The distillate is an azeotropic mixture of this compound and methanol. To separate, wash the distillate with water to remove the methanol.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and then fractionally distill to obtain pure this compound.

Protection of a Primary Alcohol using this compound

The following is a general procedure for the protection of a primary alcohol as its 2'-methoxypropyl (MOP) ether.

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in an anhydrous, non-polar solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Add a catalytic amount of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a few drops of concentrated sulfuric acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.2-1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a small amount of a weak base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude MOP-protected alcohol.

-

Purify the product by column chromatography if necessary.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from 2,2-Dimethoxypropane.

Alcohol Protection Mechanism

Caption: Mechanism of Alcohol Protection using this compound.

[2+2] Cycloaddition with Dichloroketene

Caption: [2+2] Cycloaddition of this compound with Dichloroketene.

Safety and Handling

This compound is an extremely flammable liquid and vapor.[7] It is harmful if swallowed and may form explosive peroxides upon prolonged exposure to air.[6][7] It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong acids and oxidizing agents.[7]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an essential tool for researchers and drug development professionals. A thorough understanding of its characteristics, handling procedures, and synthetic applications is crucial for its effective and safe utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound(116-11-0) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Diels-Alder Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxypropene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for 2-methoxypropene (CAS No. 116-11-0). Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment. This document summarizes key quantitative data, outlines emergency procedures, and provides visual workflows for safe handling.

Physicochemical and Hazard Data

Proper handling of this compound begins with a thorough understanding of its physical and chemical properties, as well as its inherent hazards. The following tables consolidate essential quantitative data for quick reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8O | [1][2] |

| Molecular Weight | 72.11 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Slightly sweet | [1] |

| Boiling Point | 34-36 °C (93.2-96.8 °F) | [3][4][5][6] |

| Melting Point | -116 °C (-176.8 °F) | [1] |

| Density | 0.753 g/mL at 25 °C (77 °F) | [5][6][7] |

| Vapor Pressure | 517 mmHg at 25 °C (77 °F) | [4] |

| Flash Point | -29 °C (-20.2 °F) - closed cup | [5] |

| Autoignition Temperature | 180 °C (356 °F) | [2] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Refractive Index | n20/D 1.382 (lit.) | [5][6] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 1.87 mL/kg (assumed density of 1 g/mL) | |

| LCLo (Lethal Concentration Low) | Rat | Inhalation | 64,000 ppm/4h | [4] |

Table 3: Hazard Classification and Labeling (GHS)

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | 1 | H224: Extremely flammable liquid and vapour | 🔥 | Danger |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ❗ | Warning |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects | None | None |

Experimental Protocols

Acute Oral Toxicity Study (LD50)

The reported oral LD50 value of 1.87 mL/kg for rats is from a range-finding toxicity study by Smyth et al. (1969). While the detailed experimental protocol for this specific study is not publicly available, it would have likely followed a methodology similar to the OECD Test Guideline 401 for Acute Oral Toxicity, which was the standard at the time.[3]

General Methodology based on OECD Guideline 401:

-

Test Animals: Healthy, young adult rats of a single strain would be used.

-

Housing and Acclimatization: Animals would be housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before the study.

-

Fasting: Food would be withheld overnight before the administration of this compound. Water would be available ad libitum.

-

Dose Administration: The substance would be administered orally in graduated doses to several groups of animals, with one dose per group, using a stomach tube or a suitable intubation cannula.

-

Observation: Animals would be observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.

-

Necropsy: All animals, including those that die during the test and survivors at the end of the observation period, would undergo a gross necropsy.

-

Data Analysis: The LD50 value would be calculated using a recognized statistical method.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to preventing exposure and accidents. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

Caption: A logical workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial. The following diagrams outline the procedures for first aid and fire response.

First Aid Measures

Caption: First aid measures for different routes of exposure to this compound.

Firefighting Measures

This compound is extremely flammable and can form explosive peroxides.[2][5]

Caption: Key considerations for responding to a fire involving this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. For intensive or prolonged exposure, a self-contained breathing apparatus should be used.[7]

-

Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to prevent the spread of contamination and minimize exposure.

-

Personal Precautions: Evacuate unnecessary personnel.[3] Remove all sources of ignition.[7] Ensure adequate ventilation.[7] Avoid breathing vapors, mist, or gas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it is harmful to aquatic life.[3][7]

-

Methods for Cleaning Up: Soak up with inert absorbent material such as sand, silica (B1680970) gel, or diatomaceous earth.[2][3] Collect and place in a suitable, closed container for disposal.[7] Use spark-proof tools and explosion-proof equipment during cleanup.[7]

By implementing these safety measures and handling protocols, researchers, scientists, and drug development professionals can significantly reduce the risks associated with the use of this compound and maintain a secure research environment.

References

- 1. scribd.com [scribd.com]

- 2. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Range-finding toxicity data: list 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Range-finding toxicity data: list V - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methoxypropene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-methoxypropene. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | s | 2H | =CH₂ |

| ~3.53 | s | 3H | -OCH₃ |

| ~1.82 | s | 3H | -CH₃ |

Note: The spectrum is a simple singlet pattern due to the absence of adjacent protons to cause splitting.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C= |

| ~80.0 | =CH₂ |

| ~55.0 | -OCH₃ |

| ~20.0 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium-Strong | C-H stretch (sp³ and sp²) |

| ~1670 | Strong | C=C stretch (alkene) |

| ~1200-1000 | Strong | C-O stretch (ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final concentration is typically in the range of 1-10% (w/v).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a field strength of 300 MHz or higher for protons, is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Visualizations

The following diagram illustrates the relationship between the structure of this compound and its key spectroscopic signals.

Caption: Correlation of this compound's structure with its NMR and IR signals.

The Advent and Evolution of 2-Methoxypropene as a Cornerstone Protecting Group in Organic Synthesis

A comprehensive guide for researchers and professionals on the discovery, history, and application of 2-methoxypropene for the protection of hydroxyl groups, detailing its mechanism, experimental protocols, and quantitative data.

Introduction

In the intricate tapestry of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal (B13267) of reagents developed for the temporary masking of reactive functional groups, this compound has carved a significant niche as a mild and efficient reagent for the protection of alcohols and diols. Its ability to form acid-labile 2-methoxypropyl (MOP) ethers and acetonides has rendered it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals. This technical guide delves into the historical discovery of this compound as a protecting group, its mechanism of action, and provides a detailed overview of its application with a focus on quantitative data and experimental protocols.

Historical Context and Discovery

The use of acetals and ketals as protecting groups for hydroxyl functions has a long and storied history in organic chemistry. The journey towards the adoption of this compound as a standard protecting group reagent is intertwined with the broader development of acid-catalyzed additions to alkenes. While the precise seminal publication that unequivocally introduced this compound for the express purpose of alcohol protection is not readily apparent in a singular, celebrated paper, its use emerged from the collective understanding of enol ether chemistry in the mid-20th century.

Early investigations into the acid-catalyzed reactions of enol ethers with alcohols laid the fundamental groundwork. The understanding that the protonation of an enol ether generates a resonance-stabilized carbocation, which is readily trapped by a nucleophilic alcohol, was the key conceptual leap. This compound, with its terminal double bond and the methoxy (B1213986) substituent, proved to be an ideal substrate for this transformation, leading to the formation of a stable tertiary ether linkage that could be cleaved under mild acidic conditions. Its gradual adoption by the synthetic community can be traced through its increasing appearance in the synthetic literature from the 1970s onwards, often initially without fanfare, but steadily growing in prominence as its utility and reliability became evident.

Mechanism of Protection and Deprotection

The protective action of this compound relies on a straightforward and well-understood acid-catalyzed electrophilic addition mechanism.

Protection of Alcohols

The formation of a 2-methoxypropyl (MOP) ether proceeds via the following steps:

-